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Compound of Interest

Compound Name:
Tetrakis(triphenylphosphine)palladi

um

Cat. No.: B116648 Get Quote

CAS Number: 14221-01-3

Chemical Name: Tetrakis(triphenylphosphine)palladium(0)

Molecular Formula: C₇₂H₆₀P₄Pd

This technical guide provides a comprehensive overview of the properties, synthesis, and

primary applications of Tetrakis(triphenylphosphine)palladium(0), a cornerstone catalyst in

modern organic synthesis. This document is intended for researchers, scientists, and

professionals in the field of drug development and fine chemical manufacturing.

Physicochemical and Spectral Properties
Tetrakis(triphenylphosphine)palladium(0), often abbreviated as Pd(PPh₃)₄, is a bright

yellow, air- and light-sensitive crystalline solid.[1][2] It is a highly versatile catalyst precursor for

a vast array of cross-coupling reactions.[3] Proper storage under an inert atmosphere (e.g.,

argon) and at reduced temperatures (2-8°C) is crucial to prevent decomposition, which is often

indicated by a change in color to brown or dark green.[1][3][4]

Quantitative Data Summary
The key physical and spectral properties of Pd(PPh₃)₄ are summarized in the tables below for

quick reference.
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Table 1: Physicochemical Properties

Property Value References

CAS Number 14221-01-3 [1]

Molecular Weight 1155.56 g/mol [5]

Appearance
Bright yellow to yellow-green

crystalline solid/powder
[1][3]

Melting Point 103-115 °C (decomposes) [2][6]

Solubility

Soluble in benzene, toluene,

chloroform; Slightly soluble in

ethyl acetate, methanol;

Insoluble in water, ether,

alcohol.

[2][6]

Storage Conditions
2-8°C, under inert gas,

protected from light
[2][4]

Sensitivity
Air, light, and moisture

sensitive
[2][4]

Table 2: Spectral Data

Data Type Key Features References

³¹P NMR
δ ~16-30 ppm (solvent and

dissociation dependent)
[7][8]

Infrared (IR)
Key peaks associated with

triphenylphosphine ligands.
[9][10]

Crystal Structure
Tetrahedral geometry around

the central Palladium(0) atom.
[1][10]
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Synthesis of
Tetrakis(triphenylphosphine)palladium(0)
Pd(PPh₃)₄ is commercially available but can also be synthesized in the laboratory. The most

common method involves the reduction of a Palladium(II) precursor in the presence of excess

triphenylphosphine.

Experimental Protocol: Synthesis from Palladium(II)
Chloride
This protocol is adapted from established methods involving the reduction of PdCl₂(PPh₃)₂.[1]

[5] A variation using dimethylformamide (DMF) as a solvent is also widely reported.[6]

Reagents:

Palladium(II) Chloride (PdCl₂)

Triphenylphosphine (PPh₃)

Hydrazine hydrate (N₂H₄·H₂O) or other reducing agents like ascorbic acid.[1]

Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)[3][6]

Isopropyl alcohol (for washing)

n-Heptane or Diethyl ether (for washing)

Procedure:

To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Palladium(II)

chloride and approximately 7-8 molar equivalents of triphenylphosphine.

Add degassed solvent (e.g., DMF or DMSO) to the flask.

Heat the mixture with stirring to approximately 140-150°C until all solids dissolve, resulting

in a clear, yellowish solution.[3][6]

Cool the solution to around 80-85°C.[6]
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Cautiously add a solution of hydrazine hydrate dropwise. Vigorous gas (nitrogen) evolution

will occur.[6]

After the addition is complete, stir the mixture at 80-85°C for approximately 30 minutes.[6]

Allow the mixture to cool slowly to room temperature, during which the bright yellow

product will crystallize.

Filter the resulting crystals under an inert atmosphere.

Wash the crystals sequentially with portions of deoxygenated isopropyl alcohol and then

deoxygenated n-heptane or diethyl ether to remove impurities.[3][6]

Dry the final product under a vacuum. The yield is typically high (e.g., ~95%).[6]

Synthesis Workflow Diagram
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Synthesis workflow for Tetrakis(triphenylphosphine)palladium(0).
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Applications in Homogeneous Catalysis
Pd(PPh₃)₄ is a preeminent catalyst for forming carbon-carbon and carbon-heteroatom bonds. It

is central to numerous name reactions, fundamentally shaping the landscape of modern

synthetic chemistry.[3][11] The active catalytic species is often a coordinatively unsaturated

Pd(0) complex, such as Pd(PPh₃)₂ or Pd(PPh₃), which is formed in solution by the dissociation

of triphenylphosphine ligands.[1][5]

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organohalide (R-X)

or triflate (R-OTf), forming a Pd(II) intermediate.

Transmetalation: A main group organometallic reagent (R'-M) transfers its organic group to

the palladium center, displacing the halide or triflate.

Reductive Elimination: The two organic groups (R and R') couple and are eliminated from the

palladium center, forming the desired product (R-R') and regenerating the active Pd(0)

catalyst.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for synthesizing biaryls, vinylarenes, and

polyenes by coupling an organoboron compound (e.g., a boronic acid or ester) with an

organohalide or triflate.[12][13]
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Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

This protocol details the Suzuki coupling of 1-chloro-2-nitrobenzene with phenylboronic acid.

[14]

Reagents:

1-Chloro-2-nitrobenzene

Phenylboronic acid

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Sodium carbonate (Na₂CO₃)

Methanol/Water (4:1 mixture)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.benchchem.com/product/b116648?utm_src=pdf-body-img
https://www.researchgate.net/publication/293643619_A_Highly_Efficient_PdPPh34-Catalyzed_Suzuki_Cross-Coupling_Method_for_the_Preparation_of_2-Nitrobiphenyls_from_1-Chloro-2-nitrobenzenes_and_Phenylboronic_Acids
https://www.benchchem.com/product/b116648?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116648?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

In a microwave vial, combine 1-chloro-2-nitrobenzene (1.0 equiv), phenylboronic acid (1.2-

1.5 equiv), sodium carbonate (2.0 equiv), and Pd(PPh₃)₄ (1-3 mol%).

Add the methanol/water (4:1) solvent mixture.

Seal the vial and place it in a microwave reactor. Heat the mixture to the optimized

temperature (e.g., 80°C) for a specified time until the reaction is complete (monitored by

TLC or GC-MS).

After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and

wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield 2-nitrobiphenyl.

Heck-Mizoroki Reaction
The Heck reaction couples an unsaturated halide or triflate with an alkene to form a substituted

alkene, proving invaluable for the synthesis of complex organic structures.[15][16]
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Generalized catalytic cycle for the Heck-Mizoroki reaction.

Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a

terminal alkyne and an aryl or vinyl halide.[17][18] The reaction is typically co-catalyzed by a
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copper(I) salt, although copper-free protocols exist.[17]

Dual Catalytic Cycles
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Catalytic cycles for the copper co-catalyzed Sonogashira coupling.

Stille and Negishi Couplings
Pd(PPh₃)₄ is also a highly effective catalyst for Stille (coupling organostannanes with

organohalides) and Negishi (coupling organozinc compounds with organohalides) reactions.[1]

[19][20] The catalytic cycles are analogous to the Suzuki coupling, differing primarily in the

transmetalation step.

This protocol highlights a green chemistry approach using polyethylene glycol (PEG) as a

recyclable solvent.[19][21]

Reagents:
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Aryl bromide (4.0 equiv)

Organotin reagent (e.g., Tetraphenyltin, 1.0 equiv)

Pd(PPh₃)₄ (1-2 mol%)

Sodium acetate (NaOAc)

Polyethylene glycol 400 (PEG-400)

Procedure:

Combine the aryl bromide, organotin reagent, Pd(PPh₃)₄, and sodium acetate in PEG-400

in a reaction vessel.

Heat the mixture to 100°C with stirring for the required time (monitored by TLC or GC-MS).

Upon completion, cool the reaction mixture and extract the product with a nonpolar solvent

(e.g., hexane or diethyl ether). The PEG solvent and catalyst remain in the polar phase.

Wash the combined organic layers with water to remove residual PEG.

Dry the organic layer, concentrate, and purify the product via column chromatography.

The PEG-400 phase can often be recovered and reused for subsequent reactions.[19]

This general protocol requires strictly anhydrous and oxygen-free conditions due to the

sensitivity of organozinc reagents.[1]

Reagents:

Organohalide (1.0 equiv)

Organozinc reagent (1.1-1.2 equiv)

Pd(PPh₃)₄ (1-5 mol%)

Anhydrous THF
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Procedure:

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the organohalide and

Pd(PPh₃)₄ in anhydrous THF.

Add the organozinc reagent (typically as a solution in THF) dropwise to the reaction

mixture at room temperature or below (e.g., 0°C).

Allow the reaction to stir at room temperature or with gentle heating until completion.

Quench the reaction by carefully adding a saturated aqueous solution of ammonium

chloride (NH₄Cl).

Extract the mixture with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate.

Purify the crude product by column chromatography.

Safety and Handling
Tetrakis(triphenylphosphine)palladium(0) is harmful if swallowed or inhaled and may cause

irritation to the skin, eyes, and respiratory system.[22] It should be handled in a well-ventilated

fume hood using appropriate personal protective equipment (PPE), including safety goggles,

gloves, and a lab coat. As it is air- and light-sensitive, it should be stored in a tightly sealed

container under an inert atmosphere and refrigerated.[4]

Conclusion
Tetrakis(triphenylphosphine)palladium(0) (CAS 14221-01-3) remains an indispensable tool

in synthetic organic chemistry. Its efficacy in catalyzing a wide range of cross-coupling

reactions has made it fundamental to the construction of complex molecules in

pharmaceuticals, agrochemicals, and materials science. A thorough understanding of its

properties, handling requirements, and the mechanics of the reactions it catalyzes is essential

for its safe and effective application in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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